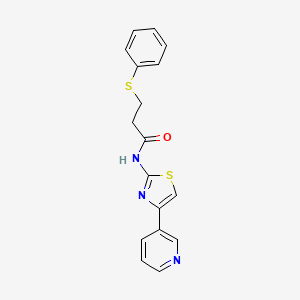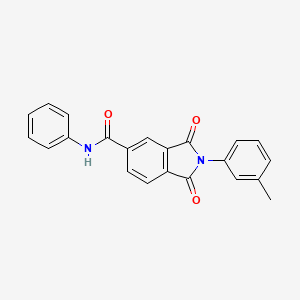![molecular formula C22H18BrN5OS2 B11661729 2-{[5-(4-Bromophenyl)-4-phenyl-4H-1,2,4-triazol-3-YL]sulfanyl}-N'-[(Z)-(5-methylthiophen-2-YL)methylidene]acetohydrazide](/img/structure/B11661729.png)
2-{[5-(4-Bromophenyl)-4-phenyl-4H-1,2,4-triazol-3-YL]sulfanyl}-N'-[(Z)-(5-methylthiophen-2-YL)methylidene]acetohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-{[5-(4-Bromofenil)-4-fenil-4H-1,2,4-triazol-3-YL]sulfanyl}-N’-[(Z)-(5-metiltiofeno-2-YL)metilideno]acetohidrazida es un compuesto orgánico complejo que pertenece a la clase de derivados de triazol. Los triazoles son conocidos por sus diversas actividades biológicas y se utilizan ampliamente en la química medicinal.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de 2-{[5-(4-Bromofenil)-4-fenil-4H-1,2,4-triazol-3-YL]sulfanyl}-N’-[(Z)-(5-metiltiofeno-2-YL)metilideno]acetohidrazida normalmente implica múltiples pasos. Un método común incluye la S-alquilación de 4-(4-bromofenil)-5-fenil-4H-1,2,4-triazol-3-tiol con un agente alquilante apropiado en un medio alcalino. Esto va seguido de la reacción con derivados de hidrazina para formar el producto final .
Métodos de producción industrial
Los métodos de producción industrial para este compuesto no están bien documentados, probablemente debido a su naturaleza especializada y su uso en la investigación en lugar de la fabricación a gran escala. Sin embargo, los principios generales de la síntesis orgánica, como el mantenimiento de las condiciones de reacción y la pureza, se aplican.
Análisis De Reacciones Químicas
Tipos de reacciones
Oxidación: El compuesto puede sufrir reacciones de oxidación, particularmente en el átomo de azufre, lo que lleva a la formación de sulfóxidos o sulfonas.
Reducción: Las reacciones de reducción pueden ocurrir en el anillo de triazol o en la parte de hidrazida, lo que podría alterar la actividad biológica del compuesto.
Reactivos y condiciones comunes
Oxidación: Los agentes oxidantes comunes incluyen peróxido de hidrógeno y ácido m-cloroperbenzoico.
Reducción: Los agentes reductores como borohidruro de sodio o hidruro de aluminio y litio se utilizan a menudo.
Sustitución: Los nucleófilos como las aminas o los tioles se pueden utilizar en condiciones básicas para lograr la sustitución.
Productos principales
Los productos principales que se forman a partir de estas reacciones dependen de los reactivos y las condiciones específicas utilizadas. Por ejemplo, la oxidación puede producir sulfóxidos o sulfonas, mientras que la sustitución puede introducir varios grupos funcionales en la molécula.
Aplicaciones Científicas De Investigación
2-{[5-(4-Bromofenil)-4-fenil-4H-1,2,4-triazol-3-YL]sulfanyl}-N’-[(Z)-(5-metiltiofeno-2-YL)metilideno]acetohidrazida tiene varias aplicaciones de investigación científica:
Química: Se utiliza como bloque de construcción en la síntesis de moléculas más complejas.
Industria: Si bien no se usa ampliamente en la industria, sus derivados podrían explorarse para aplicaciones en ciencia de materiales.
Mecanismo De Acción
El mecanismo de acción de 2-{[5-(4-Bromofenil)-4-fenil-4H-1,2,4-triazol-3-YL]sulfanyl}-N’-[(Z)-(5-metiltiofeno-2-YL)metilideno]acetohidrazida no se comprende completamente. Se cree que interactúa con varios objetivos moleculares, incluidas las enzimas y los receptores, a través de su anillo de triazol y su parte de hidrazida. Estas interacciones pueden interrumpir las vías biológicas, lo que lleva a sus actividades biológicas observadas .
Comparación Con Compuestos Similares
Compuestos similares
- 2-{[5-(4-Bromofenil)-4-(2-metil-2-propenil)-4H-1,2,4-triazol-3-YL]sulfanyl}-N’-[(E)-(3-nitrofenil)metilideno]acetohidrazida .
- (±)-2-{[4-(4-Bromofenil)-5-fenil-4H-1,2,4-triazol-3-il]sulfanyl}-1-fenil-1-etanol .
- **2-{[5-(4-Bromofenil)-4-metil-4H-1,2,4-triazol-3-il]sulfanyl}-N’-{(Z)-[3-(5-metil-1,2,4-oxadiazol-3-il)fenil]metilideno}acetohidrazida .
Singularidad
Lo que diferencia a 2-{[5-(4-Bromofenil)-4-fenil-4H-1,2,4-triazol-3-YL]sulfanyl}-N’-[(Z)-(5-metiltiofeno-2-YL)metilideno]acetohidrazida es su combinación única de un anillo de triazol con un grupo bromofenilo y un grupo tiofeno. Esta estructura proporciona un conjunto distinto de propiedades químicas y biológicas, lo que la convierte en un compuesto valioso para la investigación y posibles aplicaciones terapéuticas.
Propiedades
Fórmula molecular |
C22H18BrN5OS2 |
|---|---|
Peso molecular |
512.4 g/mol |
Nombre IUPAC |
2-[[5-(4-bromophenyl)-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]-N-[(Z)-(5-methylthiophen-2-yl)methylideneamino]acetamide |
InChI |
InChI=1S/C22H18BrN5OS2/c1-15-7-12-19(31-15)13-24-25-20(29)14-30-22-27-26-21(16-8-10-17(23)11-9-16)28(22)18-5-3-2-4-6-18/h2-13H,14H2,1H3,(H,25,29)/b24-13- |
Clave InChI |
CXBDSIJUECEFRY-CFRMEGHHSA-N |
SMILES isomérico |
CC1=CC=C(S1)/C=N\NC(=O)CSC2=NN=C(N2C3=CC=CC=C3)C4=CC=C(C=C4)Br |
SMILES canónico |
CC1=CC=C(S1)C=NNC(=O)CSC2=NN=C(N2C3=CC=CC=C3)C4=CC=C(C=C4)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(5E)-3-ethyl-5-[(5-phenylfuran-2-yl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B11661675.png)
![3-(5-bromothiophen-2-yl)-N'-[(1E,2E)-3-phenylprop-2-en-1-ylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B11661678.png)
![5-{5-bromo-2-[2-(4-cyclohexylphenoxy)ethoxy]benzylidene}-2-thioxodihydropyrimidine-4,6(1H,5H)-dione](/img/structure/B11661686.png)


![[4-bromo-2-(piperidine-1-carbothioyl)phenyl] 4-methyl-3,5-dinitrobenzoate](/img/structure/B11661693.png)
![Methyl 4-({[2-(4-ethylphenyl)quinolin-4-yl]carbonyl}amino)benzoate](/img/structure/B11661694.png)
![4-[benzyl(methylsulfonyl)amino]-N-(4-chlorophenyl)benzamide](/img/structure/B11661701.png)
![(5E)-1-(4-chlorophenyl)-5-[(4-methoxynaphthalen-1-yl)methylidene]-1,3-diazinane-2,4,6-trione](/img/structure/B11661711.png)
![4-[(4-Acetylphenyl)amino]-5-nitrobenzene-1,2-dicarbonitrile](/img/structure/B11661715.png)
![(5Z)-5-{4-[2-(4-cyclohexylphenoxy)ethoxy]-3-methoxybenzylidene}-3-ethyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11661723.png)
![Propan-2-yl {[4-(2-chlorophenyl)-3-cyano-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}acetate](/img/structure/B11661727.png)
![propyl 2-({[2-(4-methoxyphenyl)quinolin-4-yl]carbonyl}amino)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B11661731.png)
